molecular formula C13H11F2N B1440293 (3',3-Difluorobiphenyl-4-yl)methanamine CAS No. 1178614-29-3

(3',3-Difluorobiphenyl-4-yl)methanamine

Cat. No.: B1440293
CAS No.: 1178614-29-3
M. Wt: 219.23 g/mol
InChI Key: YVZDDZXLDBBOBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3’,3-Difluorobiphenyl-4-yl)methanamine is a synthetic organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of two fluorine atoms attached to the biphenyl structure and an amine group attached to the methylene bridge

Properties

IUPAC Name

[2-fluoro-4-(3-fluorophenyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N/c14-12-3-1-2-9(6-12)10-4-5-11(8-16)13(15)7-10/h1-7H,8,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZDDZXLDBBOBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3’,3-Difluorobiphenyl-4-yl)methanamine typically involves the following steps:

    Formation of 3,3’-Difluorobiphenyl: This can be achieved by reacting 3-fluorophenyl halogenated magnesium with 1,2-dihalogenethane under the catalytic action of a trivalent ferric salt.

    Amination: The 3,3’-difluorobiphenyl is then subjected to amination reactions to introduce the methanamine group. This can be done using various amination reagents and conditions, such as reductive amination or nucleophilic substitution.

Industrial Production Methods

The industrial production of (3’,3-Difluorobiphenyl-4-yl)methanamine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Recycling of by-products and solvents is also considered to make the process more economical and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(3’,3-Difluorobiphenyl-4-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted biphenyl derivatives with various functional groups.

Scientific Research Applications

(3’,3-Difluorobiphenyl-4-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals

Mechanism of Action

The mechanism of action of (3’,3-Difluorobiphenyl-4-yl)methanamine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes or receptors, thereby modulating their activity. The compound can also participate in hydrogen bonding and other non-covalent interactions, influencing its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3’,3-Difluorobiphenyl-4-yl)methanamine is unique due to the combination of the biphenyl core with both fluorine atoms and an amine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Overview

(3',3-Difluorobiphenyl-4-yl)methanamine is a synthetic organic compound belonging to the biphenyl derivatives class. It features two fluorine atoms on the biphenyl structure and an amine group connected to a methylene bridge. This unique structure suggests potential biological activities, similar to those exhibited by related compounds.

Target of Action

Research indicates that compounds similar to (3',3-Difluorobiphenyl-4-yl)methanamine often bind with high affinity to various biological receptors, influencing multiple biochemical pathways. This compound may exhibit similar interactions, potentially affecting a range of biological systems.

Biochemical Pathways

The compound is hypothesized to engage in several biological activities, including:

  • Antiviral
  • Anti-inflammatory
  • Anticancer
  • Antimicrobial
  • Antidiabetic
  • Antimalarial
  • Anticholinesterase

These activities are supported by studies on related biphenyl derivatives, which have demonstrated efficacy in these areas .

Case Studies and Experimental Data

Several studies have explored the biological activity of compounds structurally related to (3',3-Difluorobiphenyl-4-yl)methanamine. For example, biphenyl derivatives have shown promising results in inhibiting HIV replication and demonstrating anticancer properties. One notable study found that fluorinated biphenyl compounds exhibited significantly enhanced activity against HIV-1, with some derivatives achieving nanomolar potency .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypePotency (EC50)Reference
5t (Fluorinated Biphenyl)Anti-HIV1 nmol/L
5m (Biphenyl with Cyano Group)Anticancer2.3 nmol/L
5p (Biphenyl Derivative)AntimicrobialNot specified

Synthesis and Preparation

The synthesis of (3',3-Difluorobiphenyl-4-yl)methanamine typically involves:

  • Formation of 3,3'-Difluorobiphenyl : This is achieved through reactions involving halogenated magnesium and dihalogenethane.
  • Amination : The introduction of the methanamine group is performed via reductive amination or nucleophilic substitution methods.

These processes are optimized for yield and purity in industrial applications, emphasizing environmentally friendly practices such as recycling solvents and by-products .

Comparison with Similar Compounds

(3',3-Difluorobiphenyl-4-yl)methanamine can be compared with other biphenyl derivatives:

Table 2: Comparison of Biphenyl Derivatives

Compound NameStructure FeaturesUnique Properties
3,3'-DifluorobiphenylLacks amine groupBasic biphenyl structure
4-(3,3-Difluorobiphenyl)methanolHydroxyl group instead of aminePotentially different biological activity
3,3'-Difluoro-4-aminobiphenylAmine group directly on biphenyl ringDifferent interaction profiles with biological targets

The unique combination of fluorine atoms and an amine group in (3',3-Difluorobiphenyl-4-yl)methanamine suggests distinct chemical and biological properties, enhancing its potential for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3',3-Difluorobiphenyl-4-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(3',3-Difluorobiphenyl-4-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.